Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate
Description
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c1-20-15(19)12-3-2-8-18-9-13(17-14(12)18)10-4-6-11(16)7-5-10/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDXFLRQZASITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminopyridine derivatives with aldehydes or ketones in the presence of acid catalysts.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorophenyl halide reacts with the imidazo[1,2-a]pyridine core.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester using methanol in the presence of an acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Hydrolysis to Carboxylic Acid Derivatives
The methyl ester group undergoes alkaline hydrolysis to yield imidazo[1,2-a]pyridine-8-carboxylic acid derivatives. This reaction is critical for generating bioactive molecules:
Reaction Conditions
| Parameter | Details |
|---|---|
| Base | 1M LiOH in water |
| Solvent | Methanol/water system |
| Temperature | Room temperature (20–25°C) |
| Time | 90 minutes |
| Workup | Acidification with 2M HCl, evaporation |
| Yield | Quantitative (yellow solid product) |
This hydrolysis protocol produces the corresponding carboxylic acid with full retention of the imidazo[1,2-a]pyridine core and 4-fluorophenyl substituent .
Amide Coupling Reactions
The carboxylic acid derivative participates in amide bond formation using carbodiimide-based coupling reagents:
Representative Protocol
-
Reagents :
-
1-Hydroxybenzotriazole (HOBt)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Methylmorpholine (base)
-
-
Solvent : Dichloromethane or DMF
-
Temperature : 20°C
-
Time : 18 hours
Example Reaction
Coupling with cyclohexylamine derivatives produced bioactive amides with yields up to 63%. The reaction tolerates diverse amine partners, enabling structure-activity relationship studies .
Microwave-Assisted Functionalization
Microwave irradiation enhances reaction efficiency in solvent-free systems. While not directly documented for this compound, analogous imidazo[1,2-a]pyridines show:
Key Features
-
Conditions : Neat reagents, 65°C (100 W microwave power)
-
Advantages :
This methodology could theoretically apply to late-stage modifications of the methyl ester.
Regioselective C–H Arylation
Rhodium-catalyzed arylation enables functionalization at specific positions:
Optimized Protocol
| Component | Details |
|---|---|
| Catalyst | [RhCp*Cl₂]₂ (3 mol%) |
| Oxidant | Ag₂O (4 equiv.) |
| Solvent | Anhydrous methanol |
| Temperature | 80°C (oil bath) |
| Time | 12 hours |
While demonstrated for C-5 arylation of related imidazo[1,2-a]pyridines, this method could modify the 4-fluorophenyl group or the pyridine ring in the target compound .
Electrochemical Cyanation
Recent advances enable direct C–H cyanation under mild conditions:
Reaction Parameters
-
Electrolyte : KH₂PO₄/K₂HPO₄ buffer
-
Cyano Source : TMSCN
-
Conditions : Constant current, room temperature
This method provides a sustainable route to introduce nitrile groups, potentially enhancing pharmacological properties.
Comparative Reactivity Table
*Yields reported for analogous compounds.
Stability and Storage
-
Stability : Stable at ambient temperature for >12 months when stored in airtight containers .
-
Light Sensitivity : No degradation observed under standard laboratory lighting .
This compound’s versatility in coupling, hydrolysis, and C–H activation reactions makes it valuable for developing kinase inhibitors and antimicrobial agents.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve inflammatory and oxidative stress pathways. Industry: The compound's unique properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects. The exact mechanism may vary depending on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below summarizes key structural analogs and their properties:
Key Comparisons
Substituent Effects on Solubility and Reactivity
- However, halogens like Cl or Br (e.g., Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate ) may reduce aqueous solubility due to increased lipophilicity.
- Fluorinated Groups : The 4-fluorophenyl group in the parent compound balances electron-withdrawing effects and metabolic stability. In contrast, the trifluoromethyl group (CF₃) in Methyl 2-(trifluoromethyl)-... significantly boosts lipophilicity, which could improve blood-brain barrier penetration but reduce solubility .
- Ester Variations : Ethyl esters (e.g., Ethyl 8-(trifluoromethyl)-...) exhibit longer metabolic half-lives compared to methyl esters, as seen in pharmacokinetic studies of related imidazo[1,2-a]pyridines .
Biological Activity
Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C15H12FN2O2
- Molecular Weight : 270.26 g/mol
- IUPAC Name : this compound
- SMILES Notation :
COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)F
The compound features a fused imidazo[1,2-a]pyridine structure, which is known for its biological significance in medicinal chemistry.
Anticancer Activity
Research indicates that imidazo[1,2-a]pyridine derivatives, including this compound, exhibit notable anticancer properties. A study highlighted that compounds with this scaffold demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as the PI3K/Akt pathway .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity. Its efficacy against bacterial strains was assessed through minimum inhibitory concentration (MIC) studies, revealing significant antibacterial effects. The presence of the fluorine atom in the phenyl ring appears to enhance its antimicrobial potency by increasing lipophilicity and membrane permeability .
Anticonvulsant Effects
In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anticonvulsant properties. Preclinical studies demonstrated its ability to reduce seizure frequency in animal models, suggesting potential as a therapeutic agent for epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of imidazo[1,2-a]pyridine derivatives can be significantly influenced by structural modifications. Key insights from SAR studies include:
- Substituent Effects : The introduction of electron-withdrawing groups (e.g., fluorine) on the phenyl ring enhances biological activity.
- Positioning of Functional Groups : Variations in the position of carboxylate or other functional groups can lead to changes in potency and selectivity against different biological targets.
A summary of SAR findings is presented below:
| Substituent | Activity Impact |
|---|---|
| Fluorine (F) | Increases potency against cancer cells |
| Methyl (CH₃) | Enhances lipophilicity |
| Carboxylate (COO-) | Essential for antimicrobial activity |
Case Studies
Several studies have documented the biological activities of related compounds:
- Anticancer Study : A derivative exhibited IC50 values below 10 µM against MCF-7 breast cancer cells, demonstrating potent anticancer effects.
- Antimicrobial Evaluation : Compounds related to this compound showed MIC values ranging from 0.5 to 16 µg/mL against various bacterial strains.
- Anticonvulsant Activity : In a mouse model induced with seizures, the compound reduced seizure duration by approximately 60% compared to controls.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2-(4-fluorophenyl)imidazo[1,2-a]pyridine-8-carboxylate, and how do reaction conditions influence yield?
- Answer : The compound can be synthesized via microwave-assisted organic synthesis (MAOS), which accelerates reaction kinetics and improves yield compared to conventional methods. For example, diglyme solvent under microwave irradiation enhances cyclization efficiency for imidazo[1,2-a]pyridine derivatives . Alternative routes involve coupling reactions with intermediates like 2-amino-6-(4-methoxyphenyl)-4-phenylnicotinonitrile under sealed-tube conditions at 90°C in isopropanol, achieving yields up to 89% . Solvent choice (e.g., diglyme vs. isopropanol) and temperature optimization are critical for minimizing side reactions.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Answer :
- X-ray crystallography : Essential for confirming molecular geometry and intermolecular interactions. For example, Ethyl 8-(4-nitrophenyl)imidazo[1,2-a]pyridine-7-carboxylate was structurally validated using a Bruker SMART CCD detector, revealing bond angles and packing motifs .
- NMR/HRMS : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl groups), while HRMS (ESI-TOF) confirms molecular weight with <1 ppm error .
- IR spectroscopy : Detects functional groups like ester carbonyls (stretching at ~1700 cm⁻¹) .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Answer : Store at room temperature in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis of the ester group. Avoid prolonged exposure to light, as nitro or fluorophenyl substituents may degrade. Safety protocols (e.g., PPE, fume hoods) are mandatory due to potential toxicity .
Advanced Research Questions
Q. How can researchers optimize microwave-assisted synthesis parameters to enhance purity and yield?
- Answer : Key parameters include:
- Irradiation power : 300–500 W balances reaction speed and decomposition risks.
- Solvent selection : Polar aprotic solvents (e.g., diglyme) improve dielectric heating.
- Catalyst screening : Bases like DIPEA (1.5–2.0 eq.) enhance nucleophilic substitution in intermediates .
- Post-reaction purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from byproducts like unreacted nicotinonitrile .
Q. How should contradictory NMR or HRMS data be analyzed to confirm structural integrity?
- Answer : Contradictions may arise from tautomerism or impurities. Strategies include:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals, as seen in imidazo[1,2-a]pyridine derivatives with multiple aromatic substituents .
- Isotopic pattern analysis (HRMS) : Detect halogen (e.g., fluorine) isotopic signatures to rule out contaminants.
- Computational modeling : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .
Q. What computational methods are used to predict non-covalent interactions affecting biological activity?
- Answer :
- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···F contacts in fluorophenyl derivatives) .
- Molecular docking : Screens binding affinities to targets like GABA receptors, leveraging crystal structure data to model ligand-protein interactions .
- DFT calculations : Predict electrostatic potential surfaces to identify nucleophilic/electrophilic regions for SAR studies .
Q. How do structural modifications at the 2-(4-fluorophenyl) position influence the compound’s pharmacological profile?
- Answer :
- Fluorine substitution : Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration. For example, replacing fluorine with trifluoromethyl groups increases antifungal activity .
- Positional isomerism : Moving the fluorophenyl group to the 3-position reduces binding affinity to benzodiazepine receptors, as shown in SAR studies of Zolpidem analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
